molecular formula C23H20N2O4S B2942320 (E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 327055-07-2

(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2942320
CAS RN: 327055-07-2
M. Wt: 420.48
InChI Key: SGPVECWDPTYVAE-QGOAFFKASA-N
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Description

This compound is a derivative of thiazolopyrimidine, a type of heterocyclic compound that contains both a thiazole ring and a pyrimidine ring . These types of compounds are often found in various drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Computational tools such as density functional theory (DFT) can be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ethyl ester group could undergo hydrolysis, and the double bond in the benzylidene moiety could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like the ester and the phenol could impact its solubility .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution . The presence of the hydroxyphenyl group could potentially enable hydrogen bonding with target proteins, influencing their function .

Biochemical Pathways

The compound is likely involved in the purine and pyrimidine biosynthesis pathways . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes. The compound might affect these pathways by acting as an inhibitor or activator of certain enzymes, thereby altering the balance of nucleotide pools .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is plausible that it is well-absorbed and distributed throughout the body. The presence of the ethyl ester group might enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability .

Result of Action

Given its structural features, it might interfere with the normal functioning of certain proteins or enzymes, leading to changes at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with target proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Thiazolopyrimidines and their derivatives are an active area of research due to their potential medicinal properties . Future work could involve exploring new synthetic routes, studying their biological activity, and developing new drugs based on these compounds .

properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(26)12-10-15/h4-13,20,26H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPVECWDPTYVAE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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